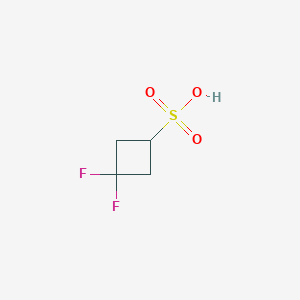
(R)-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group that is substituted with chlorine, fluorine, and methyl groups. The ®-configuration indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 6-chloro-2-fluoro-3-methylbenzaldehyde is reacted with ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
化学反应分析
Types of Reactions
®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted nucleophiles on the phenyl ring.
科学研究应用
®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite configuration.
2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
2-(6-Chloro-3-methylphenyl)pyrrolidine: A similar compound lacking the fluorine substituent.
Uniqueness
®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine is unique due to its specific ®-configuration, which can influence its chemical reactivity and biological activity. The presence of chlorine, fluorine, and methyl substituents on the phenyl ring also contributes to its distinct properties compared to similar compounds.
属性
分子式 |
C11H13ClFN |
|---|---|
分子量 |
213.68 g/mol |
IUPAC 名称 |
(2R)-2-(6-chloro-2-fluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c1-7-4-5-8(12)10(11(7)13)9-3-2-6-14-9/h4-5,9,14H,2-3,6H2,1H3/t9-/m1/s1 |
InChI 键 |
VCOVZIPUZSDWCY-SECBINFHSA-N |
手性 SMILES |
CC1=C(C(=C(C=C1)Cl)[C@H]2CCCN2)F |
规范 SMILES |
CC1=C(C(=C(C=C1)Cl)C2CCCN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


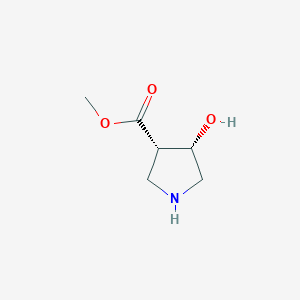
![ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13330007.png)
![Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13330015.png)
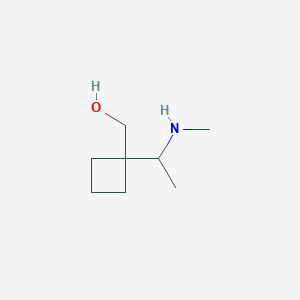
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13330026.png)
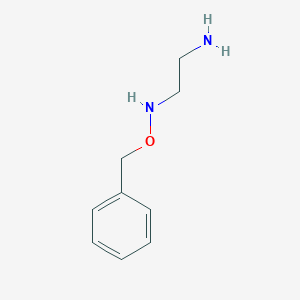
![Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)
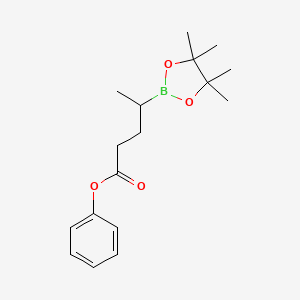
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
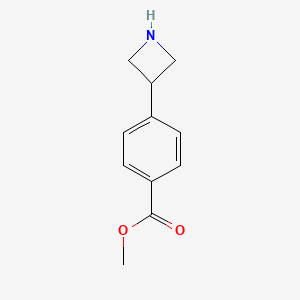


![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
